molecular formula C22H23NO5 B2678229 (2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one CAS No. 869078-20-6

(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2678229
CAS No.: 869078-20-6
M. Wt: 381.428
InChI Key: ZMAMHFIRWGISJR-MOSHPQCFSA-N
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Description

The compound (2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule with potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of functional groups such as ethoxyphenyl, hydroxy, and morpholinylmethyl adds to its chemical diversity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxybenzaldehyde with a suitable benzofuran derivative under basic conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

The compound (2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzofuran ring can be reduced to form an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations allows for the design of analogs with improved pharmacological properties.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity. For example, the hydroxy group can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the morpholinylmethyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-methoxyphenyl)methylidene]-6-hydroxy-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one
  • (2Z)-2-[(4-chlorophenyl)methylidene]-6-hydroxy-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one

Uniqueness

Compared to similar compounds, (2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one stands out due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of functional groups in this compound provides a unique profile that can be exploited for various applications in research and industry.

Properties

IUPAC Name

(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-2-27-16-5-3-15(4-6-16)13-20-21(25)17-7-8-19(24)18(22(17)28-20)14-23-9-11-26-12-10-23/h3-8,13,24H,2,9-12,14H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAMHFIRWGISJR-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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